Tert-butyl 2-amino-3-oxobutanoate

Description

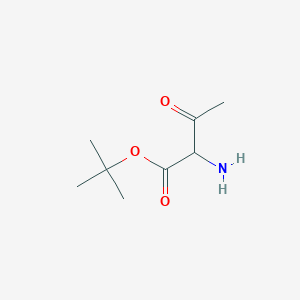

Tert-butyl 2-amino-3-oxobutanoate is a specialized organic compound featuring a tert-butyl ester group, an amino group, and a ketone moiety. The tert-butyl group confers steric bulk and enhanced lipophilicity, which may influence reactivity, stability, and applications in pharmaceutical intermediates or heterocyclic synthesis.

Properties

CAS No. |

87214-69-5 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-oxobutanoate |

InChI |

InChI=1S/C8H15NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,9H2,1-4H3 |

InChI Key |

ZNIOMLUPZOTKGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an amine under controlled conditions. For example, the reaction of tert-butyl acetoacetate with ammonia or primary amines in the presence of a catalyst can yield this compound . The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as triethylamine or anhydrous magnesium sulfate may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-amino-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of tert-butyl 2-amino-3-oxo-4-butanoate.

Reduction: Formation of tert-butyl 2-amino-3-hydroxybutanoate.

Substitution: Formation of tert-butyl 2-amino-3-halobutanoate.

Scientific Research Applications

Tert-butyl 2-amino-3-oxobutanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.

Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-oxobutanoate involves its interaction with various molecular targets. The amino and keto groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways .

Comparison with Similar Compounds

Structural Features :

- Contains a methyl ester group instead of tert-butyl.

- Functional groups: amino, ketone, and ester.

Ethyl 4-((tert-Butoxycarbonyl)Amino)-3-Oxobutanoate

Structural Features :

- Combines tert-butoxycarbonyl (Boc) and ethyl ester groups.

- Molecular formula: C₁₁H₁₉NO₅; molecular weight: 245.27 g/mol .

tert-Butyl Alcohol Derivatives

Reactivity and Stability :

- Tert-butyl groups are prone to acid-catalyzed decomposition, releasing isobutylene gas .

- Reacts violently with oxidizing agents and alkali metals, necessitating careful handling .

Data Table: Key Properties and Comparisons

*Estimated properties based on structural analogs.

Research Findings and Implications

- Synthetic Utility : Tert-butyl esters are preferred in drug development for their stability under basic conditions and controlled deprotection in acidic environments . However, their bulkiness may hinder reactions requiring nucleophilic attack, as seen in methyl ester analogs .

- Safety Profile : The tert-butyl group’s decomposition risks (e.g., isobutylene release) necessitate protocols aligned with tert-butyl alcohol safety guidelines, including explosion-proof equipment and rigorous ventilation .

- Biological Applications: Methyl 2-amino-3-oxobutanoate derivatives show promise in generating bioactive heterocycles , suggesting that tert-butyl variants could serve as stabilized intermediates in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.